2'-Deoxyuridine 3'-monophosphate, disodium salt
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Overview
Description
2’-Deoxyuridine-3’-monophosphate, Disodium Salt (dUMP.Na2) is a deoxynucleotide that plays a crucial role in the biosynthesis of DNA. It is the deoxygenated form of uridine monophosphate (UMP) and serves as a precursor to deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis . This compound is often used in biochemical research and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine-3’-monophosphate, Disodium Salt typically involves the deoxygenation of uridine monophosphate (UMP). The process begins with the conversion of UMP to uridine diphosphate (UDP) using nucleoside monophosphate kinase. Subsequently, ribonucleotide reductase catalyzes the reduction of UDP to deoxyuridine diphosphate (dUDP). Finally, dUDP is converted to deoxyuridine monophosphate (dUMP) through the removal of phosphate groups .
Industrial Production Methods
Industrial production of 2’-Deoxyuridine-3’-monophosphate, Disodium Salt involves large-scale enzymatic reactions. The enzymes used in these reactions include nucleoside monophosphate kinase and ribonucleotide reductase. These enzymes facilitate the conversion of UMP to dUMP in a controlled environment, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyuridine-3’-monophosphate, Disodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives of dUMP, reduced forms such as deoxyuridine, and substituted analogs with various functional groups .
Scientific Research Applications
2’-Deoxyuridine-3’-monophosphate, Disodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2’-Deoxyuridine-3’-monophosphate, Disodium Salt involves its role as a substrate for thymidylate synthase. Thymidylate synthase catalyzes the reductive methylation of dUMP to form deoxythymidine monophosphate (dTMP). This reaction is essential for DNA synthesis and repair . The molecular targets involved in this pathway include thymidylate synthase and various nucleotides that participate in the methylation process .
Comparison with Similar Compounds
Similar Compounds
Uridine Monophosphate (UMP): The oxygenated form of dUMP, serving as a precursor in the biosynthesis of pyrimidine nucleotides.
Deoxyuridine Diphosphate (dUDP): An intermediate in the conversion of UMP to dUMP.
Deoxythymidine Monophosphate (dTMP): The product of the methylation of dUMP, essential for DNA synthesis.
Uniqueness
2’-Deoxyuridine-3’-monophosphate, Disodium Salt is unique due to its specific role in the biosynthesis of DNA. Unlike its oxygenated counterpart UMP, dUMP is directly involved in the production of dTMP, making it a critical component in DNA synthesis and repair . Its ability to serve as a substrate for thymidylate synthase further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H11N2Na2O8P |
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Molecular Weight |
352.15 g/mol |
IUPAC Name |
disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-4-6-5(19-20(15,16)17)3-8(18-6)11-2-1-7(13)10-9(11)14;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
InChI Key |
PTNKRXQFQCUXNH-CDNBRZBRSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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